5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H26N2O3 and its molecular weight is 426.516. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Indolinone derivatives, including compounds similar to the queried chemical structure, have been synthesized and characterized in various studies. For instance, novel ligands were synthesized by condensing specific compounds, leading to the formation of metal complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). These compounds were thoroughly characterized using spectroscopic techniques and analyzed for their geometric structure through electronic spectral analysis and magnetic measurement studies (Patel & Patel, 2015).
Biological and Antimicrobial Activities
Indolinone derivatives have been investigated for their potential biological activities, including antibacterial activities. For example, the aforementioned study also examined the antibacterial effectiveness of ligands and their metal complexes against various bacterial strains. The metal complexes exhibited more potent bactericidal properties than the ligands alone. Additionally, the interaction of these compounds with plasmid DNA and calf thymus DNA was investigated, along with their superoxide dismutase mimetic activity (Patel & Patel, 2015).
In another study, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones showed significant anticancer efficacy in vitro, particularly against ovarian cancer cell lines. The study explored the cytotoxic efficacy of these compounds and found that certain derivatives exhibited selective and potent cytotoxic efficacy. Further investigations revealed that the anticancer activity was mediated by inducing apoptosis (Karthikeyan et al., 2019).
Chemical Synthesis and Catalysis
Indolinone compounds are also significant in chemical synthesis and catalysis. A research demonstrated the use of an air-stable phosphine-free 8-AQ (8-aminoquinoline) based Mn(I) carbonyl complex as a catalyst for the C(α)-alkylation of oxindoles with alcohols. The procedure facilitated the synthesis of pharmaceutically important oxindoles, which are effective in preventing specific types of cell death in neurodegenerative disorders. The study also conducted control experiments to understand the reaction mechanism and the crucial role of metal-ligand cooperation during catalysis (Saini et al., 2023).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are aromatic compounds containing the indole nucleus, which binds with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Isoquinoline Derivatives
Isoquinoline is another important heterocyclic system. It is a structural component of many natural products and biologically active compounds . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-19-6-4-7-20(16-19)17-28-14-13-22-23(27(28)31)9-5-11-25(22)32-18-26(30)29-15-12-21-8-2-3-10-24(21)29/h2-11,16H,12-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJYFNJORRTUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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